N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide
説明
特性
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-11-13(2)23(20-12)15-3-4-16(24)22(21-15)10-9-19-17(25)14-5-7-18-8-6-14/h3-8,11H,9-10H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCRZRICWCJVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed through cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The pyrazole and pyridazine rings are then coupled through a series of reactions involving nucleophilic substitution and condensation.
Final Assembly: The isonicotinamide moiety is introduced in the final step through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications:
作用機序
The mechanism of action of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Comparison with Similar Compounds
Below, structural analogs are compared based on substituents, synthesis, and inferred properties.
Structural Analog: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Substituents: Pyridazine 3-position: Benzyloxy group (electron-withdrawing, aromatic). Linked group: Benzenesulfonamide (sulfonamide class, known for antibacterial activity).
- Synthesis :
- Key Data :
- Benzyloxy may limit steric accessibility compared to bulkier pyrazoles.
Target Compound: N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide
- Substituents: Pyridazine 3-position: 3,5-dimethylpyrazole (electron-rich, bulky).
- Synthesis (Inferred) :
- Isonicotinamide may enhance specificity for bacterial enoyl-ACP reductase (InhA).
Comparative Analysis Table
Key Differences and Implications
- Electronic Effects : The 3,5-dimethylpyrazole in the target compound donates electron density to the pyridazine ring, altering reactivity and binding interactions compared to the electron-withdrawing benzyloxy group in 5a.
- Steric Effects : The bulkier pyrazole substituent may hinder access to certain enzymatic pockets but improve selectivity.
- Pharmacological Profile : Isonicotinamide’s structural similarity to isoniazid suggests a mechanism targeting mycobacterial enzymes, whereas sulfonamides in 5a are associated with folate biosynthesis inhibition in bacteria.
生物活性
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide (referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by the presence of multiple functional groups that contribute to its biological activity. Its molecular structure is depicted as follows:
This indicates a relatively high molecular weight and suggests potential interactions with various biological targets.
The biological activity of compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compound A has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival. For instance, it may interact with carbonic anhydrases, enzymes crucial for maintaining acid-base balance in tissues .
- Modulation of Protein Kinase Activity : The compound may also influence the activity of protein kinases, which are pivotal in regulating cellular functions such as growth and apoptosis. This modulation can lead to significant changes in cell behavior, particularly in cancerous cells .
- Agonistic Effects on Receptors : Preliminary studies suggest that compound A may act as an agonist for certain receptors involved in inflammatory responses, thereby potentially reducing inflammation and associated symptoms .
In Vitro Studies
In vitro evaluations have demonstrated that compound A exhibits moderate inhibitory effects against various isoforms of human carbonic anhydrase (hCA), which are implicated in several physiological processes. The inhibition constants (Ki values) indicate varying degrees of potency across different isoforms, suggesting that compound A could be developed further as a selective inhibitor .
In Vivo Studies
Case studies involving animal models have reported that compound A has significant therapeutic effects in conditions characterized by excessive inflammation and hyperproliferation. For example, in models of rheumatoid arthritis, administration of compound A resulted in reduced joint swelling and improved mobility compared to control groups .
Therapeutic Potential
Given its diverse mechanisms of action, compound A holds promise as a therapeutic agent for several conditions:
- Cancer : Due to its ability to modulate kinase activity and inhibit tumor growth factors, there is potential for development as an anticancer drug.
- Inflammatory Diseases : Its agonistic effects on inflammatory pathways suggest possible applications in treating chronic inflammatory conditions such as arthritis or asthma.
Data Summary
| Biological Activity | Mechanism | Target | Effect |
|---|---|---|---|
| Enzyme Inhibition | Inhibition of carbonic anhydrases | hCA I, II | Moderate inhibition |
| Protein Kinase Modulation | Modulation of signaling pathways | Various kinases | Alters cell proliferation |
| Receptor Agonism | Agonistic effect on inflammatory receptors | Inflammatory pathways | Reduces inflammation |
Q & A
Q. What are the key synthetic strategies for N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide, and how can reaction conditions be optimized to improve yield?
A multi-step synthesis approach is typically employed, involving pyrazole-pyridazine core formation followed by amide coupling. Key steps include cyclization using catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and chlorination with reagents like thionyl chloride. Reaction optimization can be achieved via HPLC monitoring of intermediates and fine-tuning solvent systems (e.g., DMF/water mixtures) to minimize side products . Yield improvements may require temperature-controlled steps (e.g., reflux in THF) and purification via column chromatography .
Q. How should researchers design experiments to characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm proton environments, focusing on pyridazine C=O (δ ~160–170 ppm) and pyrazole methyl groups (δ ~2.2–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for assessing hydrogen bonding and π-π stacking interactions in the solid state .
Q. What preliminary biological screening approaches are recommended to assess the compound's activity against target enzymes or receptors?
Begin with in vitro enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) using fluorometric/colorimetric readouts. Use positive controls (e.g., theophylline for PDE inhibition) and dose-response curves (IC₅₀ determination). Parallel cytotoxicity screening (e.g., MTT assay on HEK293 or HeLa cells) ensures selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinity data for this compound?
Reconcile discrepancies by:
- Validating docking results (AutoDock Vina, Schrödinger) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
- Assessing protonation states (via pKa prediction tools) and solvation effects in MD simulations, which may explain deviations in hydrophobic interactions .
Q. What methodologies are effective in establishing structure-activity relationships (SAR) for pyridazine-pyrazole hybrids like this compound?
- Analog Synthesis : Systematically modify substituents (e.g., pyrazole methyl groups, pyridazine C-6 substituents) and test activity against related targets .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at pyridazine N-1) with biological activity .
- Crystallographic Overlays : Compare ligand-bound protein structures (e.g., PDB entries) to identify critical binding motifs .
Q. How should one address discrepancies in solubility data obtained from different solvent systems during formulation studies?
- Phase Solubility Analysis : Use the Higuchi-Chi method to quantify solubility in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400).
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media to distinguish true solubility from colloidal dispersion .
Q. What advanced techniques are recommended for determining the compound's metabolic stability and potential drug-drug interactions?
- Liver Microsomal Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS to estimate metabolic half-life.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential, critical for predicting clinical interactions .
Q. How can cryo-EM or XFEL techniques complement traditional crystallography in studying this compound's interactions with macromolecular targets?
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